Cas no 1361572-07-7 (5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile)

5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile
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- Inchi: 1S/C13H8Cl2N2/c14-11-2-1-3-12(15)13(11)9-4-5-10(6-7-16)17-8-9/h1-5,8H,6H2
- InChI Key: HDICOTDBCBGYJX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1=CN=C(CC#N)C=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 289
- XLogP3: 3.4
- Topological Polar Surface Area: 36.7
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026001208-250mg |
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile |
1361572-07-7 | 97% | 250mg |
$748.00 | 2022-04-03 | |
Alichem | A026001208-1g |
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile |
1361572-07-7 | 97% | 1g |
$1,629.60 | 2022-04-03 | |
Alichem | A026001208-500mg |
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile |
1361572-07-7 | 97% | 500mg |
$1,058.40 | 2022-04-03 |
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile
Comprehensive Overview of 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361572-07-7)
5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361572-07-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its pyridine core and dichlorophenyl substitution, serves as a key intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's nitrile functional group further enhances its reactivity, making it a versatile building block in organic synthesis.
In recent years, the demand for 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile has surged, driven by its relevance in small-molecule drug development. A growing trend in scientific literature highlights its role in targeting protein-protein interactions (PPIs), a hot topic in modern therapeutics. With the rise of AI-driven drug design, computational chemists frequently utilize this compound in virtual screening libraries due to its favorable pharmacophore features. Additionally, its chlorinated aromatic moiety aligns with current interests in halogen bonding strategies for improving drug potency and selectivity.
The synthesis of CAS No. 1361572-07-7 typically involves multi-step protocols, including Pd-catalyzed cross-coupling reactions and nucleophilic substitution processes. These methods are frequently optimized for green chemistry applications, reflecting the industry's shift toward sustainable practices. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the high purity required for pharmaceutical-grade intermediates. Notably, the compound's stability under various pH conditions makes it suitable for prodrug derivatization studies—a trending approach to enhance drug delivery.
From a commercial perspective, suppliers of 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile emphasize its cGMP compliance to meet regulatory standards for preclinical research. The compound's structure-activity relationship (SAR) data is often requested by medicinal chemists investigating allosteric modulation—a cutting-edge concept in drug discovery forums. Furthermore, its compatibility with high-throughput screening (HTS) platforms positions it as valuable for fragment-based drug design (FBDD) campaigns.
Emerging applications of this compound extend to material science, where its conjugated system shows promise in organic electronics. Researchers are examining its potential in photovoltaic materials and OLED technologies, capitalizing on the electron-withdrawing properties of its dichlorophenyl group. Such interdisciplinary relevance makes CAS 1361572-07-7 a subject of patents and peer-reviewed publications across multiple disciplines.
Quality control protocols for 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile rigorously test for residual solvents and heavy metals, addressing growing concerns about impurity profiling in fine chemicals. The compound's chromatographic purity (>98%) is routinely verified to ensure reproducibility in biological assays. Recent discussions in cheminformatics circles also explore its QSAR (Quantitative Structure-Activity Relationship) parameters for predictive modeling.
In conclusion, 5-(2,6-Dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361572-07-7) represents a multifaceted chemical entity with expanding utility in life sciences and advanced materials. Its structural motifs align with contemporary research themes like targeted covalent inhibitors and supramolecular chemistry, ensuring sustained scientific interest. As innovation in precision medicine accelerates, this compound will likely remain a strategic asset for academic and industrial laboratories worldwide.
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